molecular formula C9H10OS B1267738 (Benzylsulfanyl)acetaldehyde CAS No. 7401-37-8

(Benzylsulfanyl)acetaldehyde

Cat. No.: B1267738
CAS No.: 7401-37-8
M. Wt: 166.24 g/mol
InChI Key: DVXJHLBTPJVZEA-UHFFFAOYSA-N
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Description

(Benzylsulfanyl)acetaldehyde (C$6$H$5$CH$2$SCH$2$CHO) is a sulfur-containing aldehyde characterized by a benzylsulfanyl group (-SCH$2$C$6$H$_5$) attached to an acetaldehyde backbone. This structural motif confers unique chemical properties, such as reduced volatility compared to acetaldehyde and enhanced nucleophilic reactivity due to the thioether group.

Properties

IUPAC Name

2-benzylsulfanylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c10-6-7-11-8-9-4-2-1-3-5-9/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXJHLBTPJVZEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90288178
Record name (benzylsulfanyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7401-37-8
Record name NSC54607
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54607
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (benzylsulfanyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Benzylsulfanyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of benzyl mercaptan with chloroacetaldehyde under basic conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{SH} + \text{ClCH}_2\text{CHO} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{SCH}_2\text{CHO} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the synthesis of (Benzylsulfanyl)acetaldehyde may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions typically include a temperature range of 50-70°C and a basic catalyst such as sodium hydroxide.

Chemical Reactions Analysis

Types of Reactions: (Benzylsulfanyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (Benzylsulfanyl)acetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of (Benzylsulfanyl)acetaldehyde with sodium borohydride or lithium aluminum hydride yields (Benzylsulfanyl)ethanol.

    Substitution: The aldehyde group can undergo nucleophilic addition reactions with reagents such as Grignard reagents or organolithium compounds to form secondary alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents (RMgX), Organolithium compounds (RLi)

Major Products Formed:

    Oxidation: (Benzylsulfanyl)acetic acid

    Reduction: (Benzylsulfanyl)ethanol

    Substitution: Secondary alcohols

Scientific Research Applications

(Benzylsulfanyl)acetaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of sulfur-containing compounds.

    Biology: The compound is used in biochemical studies to investigate the role of sulfur-containing aldehydes in biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals that target specific biochemical pathways.

    Industry: (Benzylsulfanyl)acetaldehyde is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (Benzylsulfanyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the benzylsulfanyl group can participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetaldehyde (CH$_3$CHO)

  • Structure & Properties : Acetaldehyde lacks the benzylsulfanyl group, making it smaller (44.05 g/mol vs. 182.26 g/mol) and more volatile. It is a key carbonyl compound in wines, contributing fruity and nutty aromas .
  • Synthesis & Sources : Produced via yeast metabolism during fermentation , whereas (benzylsulfanyl)acetaldehyde likely requires synthetic routes (e.g., benzyl mercaptan + chloroacetaldehyde).
  • Applications : Acetaldehyde is pivotal in winemaking and industrial chemistry, while its sulfur analog may serve niche roles in flavor modification or as a synthetic intermediate.

Benzaldehyde (C$6$H$5$CHO)

  • Reactivity : Benzaldehyde undergoes typical aldehyde reactions (e.g., oxidation to benzoic acid), whereas the thioether group in (benzylsulfanyl)acetaldehyde may participate in nucleophilic substitutions or metal coordination.

3-Methylthio-1-propanol (CH$3$SCH$2$CH$2$CH$2$OH)

  • Structure & Properties: A thioether alcohol found in wines at trace levels (2–9 µg/L) .
  • Role in Aroma: Contributes to wine’s sulfurous aroma profile, while (benzylsulfanyl)acetaldehyde’s aldehyde group may enhance fruity or nutty notes if stable in solution.

Benzoate Esters (e.g., Methyl Benzoate, C$6$H$5$COOCH$_3$)

  • Structure & Properties : Esters with a benzene ring but lacking sulfur and aldehyde groups. Methyl benzoate (136.15 g/mol) is used in fragrances .
  • Functional Differences : The aldehyde and thioether groups in (benzylsulfanyl)acetaldehyde make it more reactive than ester derivatives, which are typically stable and odoriferous.

Data Table: Key Properties of (Benzylsulfanyl)acetaldehyde and Analogs

Compound Molecular Weight (g/mol) Functional Groups Volatility Key Applications/Findings
(Benzylsulfanyl)acetaldehyde 182.26 Aldehyde, Thioether Low Synthetic intermediate, flavor chemistry (inferred)
Acetaldehyde 44.05 Aldehyde High Wine aroma (11–150 mg/L in wines) , industrial synthesis
Benzaldehyde 106.12 Aldehyde Moderate Perfumery, pharmaceuticals
3-Methylthio-1-propanol 106.19 Alcohol, Thioether Low Wine aroma (2–9 µg/L)
Methyl Benzoate 136.15 Ester Low Fragrances, flavoring agent

Research Findings and Implications

  • Reactivity : The thioether group in (benzylsulfanyl)acetaldehyde may stabilize intermediates in organic reactions, contrasting with acetaldehyde’s tendency to form adducts (e.g., with sulfites in wine) .
  • Toxicology: Acetaldehyde is a Group 1 carcinogen, but sulfur substitution could alter metabolic pathways.

Biological Activity

(Benzylsulfanyl)acetaldehyde, with the molecular formula C9_9H10_{10}OS, is an organic compound characterized by a benzylsulfanyl group attached to an acetaldehyde moiety. This compound has been studied for its biological activity, particularly its interactions with various enzymes and cellular processes. Understanding its biological effects is crucial for potential applications in pharmacology and toxicology.

(Benzylsulfanyl)acetaldehyde exhibits significant interactions with aldehyde dehydrogenases (ALDH) and alcohol dehydrogenases (ADH), which are pivotal in the metabolism of aldehydes and alcohols. The compound facilitates the conversion of aldehydes to their corresponding acids and alcohols to aldehydes, thereby influencing metabolic pathways related to alcohol consumption and detoxification processes.

Biochemical Pathways

The compound's biochemical activity is closely related to that of acetaldehyde, a known toxic metabolite of ethanol. Acetaldehyde is involved in several metabolic pathways, predominantly those concerning the detoxification of alcohol. Studies indicate that (Benzylsulfanyl)acetaldehyde may induce DNA damage and alterations in gene expression, potentially contributing to carcinogenesis.

Cellular Effects

Research indicates that (Benzylsulfanyl)acetaldehyde can influence various cellular processes, including:

  • Cell Signaling : It alters cell signaling pathways, which can affect cellular responses to external stimuli.
  • Gene Expression : The compound has been shown to impact gene expression profiles, leading to potential long-term effects on cellular function.
  • Cellular Metabolism : It plays a role in modulating metabolic processes within cells, particularly under conditions of oxidative stress.

Toxicological Profile

The toxicity of (Benzylsulfanyl)acetaldehyde varies with dosage:

  • Low Doses : Minimal impact on cellular functions.
  • High Doses : Induces oxidative stress, DNA damage, and apoptosis. These effects highlight the need for careful consideration in therapeutic applications where this compound might be used.

Case Studies

  • Metabolic Studies : In laboratory settings, the compound's stability and reactivity were assessed under different environmental conditions (temperature, pH). Results indicated that its biological activity could be significantly altered by these factors.
  • Animal Models : Dosage-dependent studies showed that higher concentrations led to pronounced toxic effects, including significant oxidative stress markers in treated animals.

Data Table: Biological Activity Summary

Biological Effect Observation Reference
Interaction with ALDH/ADHFacilitates conversion of aldehydes
Induction of DNA damageAlters gene expression
Dose-dependent toxicityHigher doses induce oxidative stress
Stability factorsReactivity influenced by pH/temperature

Applications in Scientific Research

(Benzylsulfanyl)acetaldehyde has several applications across various fields:

  • Chemistry : Serves as an intermediate in synthesizing more complex organic molecules.
  • Biology : Used in studies investigating sulfur-containing aldehydes' roles in biological systems.
  • Medicine : Ongoing research aims to explore its potential as a precursor for pharmaceuticals targeting specific pathways related to aldehyde metabolism.
  • Industry : Employed in producing specialty chemicals and as a building block for polymers.

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